2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide
Description
2-({6-[(4-Benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide is a synthetic small molecule featuring a pyran-4-one core substituted with a benzylpiperazine moiety and an N-propylacetamide side chain. This compound is structurally related to derivatives investigated for pharmacological activity, particularly in kinase inhibition or G protein-coupled receptor (GPCR) modulation .
Properties
IUPAC Name |
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-2-8-23-22(27)17-29-21-16-28-19(13-20(21)26)15-25-11-9-24(10-12-25)14-18-6-4-3-5-7-18/h3-7,13,16H,2,8-12,14-15,17H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUAIUFYGJVDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, exhibiting significant antibacterial and antifungal activity.
Biological Studies: The compound can be used in docking studies to investigate its interactions with various enzymes and proteins.
Industrial Applications: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide involves its interaction with specific molecular targets. For instance, docking studies have shown that the compound can form stable complexes with oxidoreductase enzymes, stabilized by hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Piperazine Substituent Variations
- The benzyl group in the target compound enhances lipophilicity compared to the furan-2-carbonyl group in BF37395 , which introduces polarity via the carbonyl and furan oxygen. This difference may influence membrane permeability and target engagement.
- Fluorinated analogs (e.g., 4-fluorobenzoyl in ) leverage halogen bonds for stronger receptor interactions, a feature absent in the target compound.
Acetamide Side Chain The N-propyl group balances solubility and metabolic stability, as seen in both the target compound and BF37395 .
Core Structure Differences Pyran-4-one (target compound) vs. pyrano[4,3-d]pyrimidin-4-one (): The pyrimidine core in the latter provides additional hydrogen-bonding sites, which may enhance binding affinity in kinase targets.
Synthetic Feasibility
- The N-propylacetamide moiety is synthetically accessible via multicomponent reactions, as demonstrated in related compounds .
Pharmacological Implications
- Target Compound : Likely optimized for CNS activity due to benzylpiperazine’s historical use in neuroactive compounds.
- BF37395: The furanoyl group may improve water solubility, making it suitable for intravenous formulations.
- BG14706 : The cyclohexyl group could prolong half-life but limit blood-brain barrier penetration.
Biological Activity
2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide is a complex organic compound characterized by its unique molecular structure, which includes a benzyl group, a piperazine moiety, and a pyran ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C22H29N3O4, with a molecular weight of approximately 447.5 g/mol. The compound features several functional groups that contribute to its biological activity, including an acetamide group that may enhance its reactivity towards biological targets.
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial properties , particularly against fungal strains. Its mechanism of action involves interaction with specific enzymes and receptors, influencing pathways related to fungal growth and proliferation. Below are detailed findings regarding its biological activities:
Antifungal Activity
Studies have shown that this compound demonstrates significant antifungal activity. It has been tested against various fungal strains, revealing its potential as a therapeutic agent for fungal infections. The compound's structural components may interact with biological targets, impacting fungal metabolism and growth.
The mechanism through which this compound exerts its antifungal effects involves:
- Binding Affinity : Interaction with oxidoreductase enzymes, stabilizing complexes through hydrophobic interactions between the ligand's aromatic moieties and lipophilic residues of the binding site.
- Inhibition of Fungal Growth : The compound's ability to inhibit key metabolic pathways in fungi contributes to its effectiveness as an antifungal agent.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{6-[4-(benzoyl)piperazin]methyl}-4H-pyran | C24H27N3O5 | Contains a benzoyl group instead of benzyl |
| 2-{6-[3-(benzoyl)piperidin]methyl}-4H-pyran | C24H27N3O5 | Piperidine instead of piperazine |
| N-benzyl-N-(p-toluenesulfonamide)acetamide | C15H18N2O2S | Simple acetamide structure without pyran ring |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antifungal Efficacy : In vitro studies have demonstrated that 2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yloxy)-N-propylacetamide effectively inhibits the growth of Candida albicans and Aspergillus niger, two common pathogenic fungi.
- Docking Studies : Molecular docking studies suggest that the compound forms stable interactions with target enzymes involved in fungal metabolism, indicating a potential for drug development against resistant fungal strains.
- Pharmacological Evaluation : The compound has been evaluated for its pharmacological properties in various animal models, showing promising results in reducing fungal load and improving survival rates in infected subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
